(2-Chloro-thiazol-5-ylmethyl)-methyl-amine IUPAC name
(2-Chloro-thiazol-5-ylmethyl)-methyl-amine IUPAC name
An In-depth Technical Guide to 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine
This technical guide provides a comprehensive overview of the chemical compound (2-Chloro-thiazol-5-ylmethyl)-methyl-amine, with its IUPAC name being 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and biological significance.
Chemical Identity and Properties
1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine is a substituted thiazole derivative. The thiazole ring is a core structure in many biologically active compounds.[2][3] The presence of a chlorine atom at the 2-position and a methylaminomethyl group at the 5-position defines its specific chemical characteristics and potential for further chemical modifications.
Physicochemical Data
The following table summarizes the key computed physicochemical properties of 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine.[1]
| Property | Value | Source |
| IUPAC Name | 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine | Lexichem TK 2.7.0 |
| Molecular Formula | C₅H₇ClN₂S | PubChem |
| Molecular Weight | 162.64 g/mol | PubChem |
| CAS Number | 120740-06-9 | EPA DSSTox |
| Topological Polar Surface Area | 53.2 Ų | Cactvs 3.4.8.18 |
| XLogP3 | 1.3 | XLogP3 3.0 |
| SMILES | CNCC1=CN=C(S1)Cl | OEChem 2.3.0 |
| InChIKey | SMWPUJJZPVUXMC-UHFFFAOYSA-N | InChI 1.07.0 |
Synthesis and Experimental Protocols
The synthesis of 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine typically involves the key intermediate, 2-chloro-5-(chloromethyl)thiazole. This intermediate is crucial for the production of various agrochemicals and pharmaceuticals, including the neonicotinoid insecticides Thiamethoxam and Clothianidin.[4]
Synthesis of Key Intermediate: 2-Chloro-5-(chloromethyl)thiazole
A common method for synthesizing 2-chloro-5-(chloromethyl)thiazole involves the chlorination of 3-chloropropenyl isothiocyanates.[4]
Protocol:
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Reaction Setup: A 2-liter round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a condenser. The condenser outlet is vented into an aqueous sodium hydroxide trap to neutralize excess chlorine gas.
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Charging the Flask: The crude mixture of cis- and trans-3-chloropropenyl isothiocyanates (e.g., 504.2 g, 3.79 mol) and chloroform (600 mL) are charged into the flask.
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Chlorination: The mixture is stirred and heated to reflux. Chlorine gas (e.g., 267.1 g, 3.77 mol) is bubbled under the surface of the reaction mixture over a period of 6-8 hours.
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Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to confirm the conversion of the isothiocyanates.
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Work-up: Once the reaction is complete, the mixture is cooled and filtered. The filtrate is concentrated using a rotary evaporator to remove the chloroform.
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Purification: Sodium bicarbonate (~0.25 equivalents) is added to the concentrated filtrate. The final product, 2-chloro-5-(chloromethyl)thiazole, is purified by distillation under vacuum (e.g., at 97 °C and 6 mm/Hg).[4]
The logical workflow for this synthesis is illustrated in the diagram below.
N-Methylation to Yield Final Product
The final step involves the reaction of 2-chloro-5-(chloromethyl)thiazole with methylamine. This is a standard nucleophilic substitution reaction where the amine displaces the chloride on the chloromethyl group.
General Protocol:
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Reaction Setup: 2-chloro-5-(chloromethyl)thiazole is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran or acetonitrile) in a reaction vessel.
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Amine Addition: An excess of methylamine (as a solution in a solvent like ethanol or THF, or as a gas) is added to the solution at a controlled temperature, often at or below room temperature. A base (e.g., triethylamine or potassium carbonate) may be added to scavenge the HCl byproduct.
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Reaction: The mixture is stirred for a specified period until reaction completion, which can be monitored by Thin Layer Chromatography (TLC) or GC-MS.
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Work-up: The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
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Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified, usually by column chromatography, to yield 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine.
The pathway from the intermediate to the final product and its derivatives is shown below.
Biological and Medicinal Context
Thiazole derivatives, particularly 2-aminothiazoles, are of significant interest in medicinal chemistry due to their wide range of biological activities.[2][3] These activities include antimicrobial, anti-inflammatory, anticancer, and anti-HIV effects.[2] The structural motif of 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine makes it a valuable scaffold for the development of novel therapeutic agents.
Antiproliferative Activity of Related Compounds
Research into related 2-amino-thiazole derivatives has demonstrated significant antiproliferative potency. For example, the compound N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) showed high potency against human K562 leukemia cells, comparable to the drug Dasatinib.[5]
| Compound | Cell Line | IC₅₀ (µM) |
| Compound 6d | K562 (Leukemia) | < 1 |
| MCF-7 (Breast) | 20.2 | |
| HT-29 (Colon) | 21.6 | |
| Dasatinib (Reference) | All cell lines | < 1 |
Data sourced from Liu W, et al. (2011).[5]
General Protocol for Biological Activity Screening
The evaluation of novel thiazole derivatives for potential therapeutic use follows a standard screening protocol.
Protocol:
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Compound Preparation: The synthesized compound is dissolved in a suitable solvent, typically DMSO, to create a stock solution.
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Cell Culture: Human cancer cell lines (e.g., K562, MCF-7) are cultured in appropriate media under standard conditions (37°C, 5% CO₂).
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Cytotoxicity Assay (e.g., MTT Assay):
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Cells are seeded into 96-well plates and allowed to adhere overnight.
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The cells are then treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
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An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
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The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader.
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-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
This workflow is essential for identifying promising lead compounds for further development.
References
- 1. (2-Chloro-thiazol-5-ylmethyl)-methyl-amine | C5H7ClN2S | CID 22450372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
